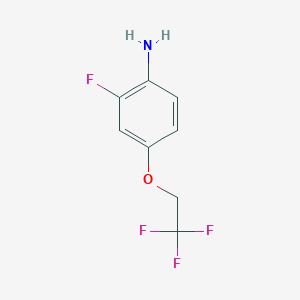

2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-4-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-3-5(1-2-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJHWCDGFQWXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248331-97-6 | |

| Record name | 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 2,2,2 Trifluoroethoxy Aniline and Its Derivatives

Established Synthetic Pathways to 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

The most common and well-established route to 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline involves a two-step process commencing with a regioselective nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.

Precursor Compounds and Reaction Conditions

The primary precursor for this synthesis is 3,4-difluoronitrobenzene. The synthesis proceeds via the following key steps:

Nucleophilic Aromatic Substitution (SNAr): 3,4-Difluoronitrobenzene is reacted with 2,2,2-trifluoroethanol (B45653) in the presence of a base. The trifluoroethoxide anion, generated in situ, acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring. This reaction is typically carried out in a polar aprotic solvent.

Reduction of the Nitro Group: The resulting intermediate, 2-fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene, is then subjected to a reduction reaction to convert the nitro group into a primary amine, yielding the target compound.

Common reagents and conditions for these steps are summarized in the table below.

| Step | Reagent/Catalyst | Solvent | Temperature | Yield |

| SNAr | 2,2,2-Trifluoroethanol, Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Room temperature to 80 °C | High |

| Reduction | Iron (Fe) powder in Acetic Acid, Tin(II) Chloride (SnCl₂), or Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Ethyl Acetate | Room temperature to reflux | Generally high |

Catalytic hydrogenation with palladium on carbon (Pd/C) is a widely used method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction. nih.govcommonorganicchemistry.com However, for substrates containing halogen substituents, careful selection of the catalyst and reaction conditions is crucial to avoid dehalogenation as a side reaction. nih.gov Alternative methods, such as using iron powder in acidic media or tin(II) chloride, can also be employed and may offer better chemoselectivity in some cases. commonorganicchemistry.com

Strategies for Regioselective Synthesis

The key to the successful synthesis of the desired isomer is the regioselectivity of the initial SNAr reaction. In 3,4-difluoronitrobenzene, the fluorine atom at the 4-position (para to the nitro group) is significantly more activated towards nucleophilic attack than the fluorine at the 3-position (meta to the nitro group). This is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the negative charge in the Meisenheimer intermediate through resonance, particularly when the nucleophile attacks at the para position. acs.orgresearchgate.net

The use of nonpolar solvents can further enhance the regioselectivity for the para-substituted product. acs.orgacs.org This is attributed to the stabilization of a six-membered polar transition state that favors the ortho-substitution product, which in this case corresponds to substitution at the 4-position relative to the fluorine at position 3.

Novel and Emerging Synthetic Approaches for Trifluoroethoxylated Aniline (B41778) Scaffolds

While the established pathways are reliable, research continues to focus on developing more efficient, sustainable, and versatile synthetic methods.

Catalytic Systems in the Synthesis of Fluorinated Ethers and Anilines

Modern organometallic chemistry offers powerful alternatives to the classical SNAr reaction for the formation of aryl ethers. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-O coupling reactions, have emerged as highly effective methods. wikipedia.orgresearchgate.netnih.govberkeley.edu

For the synthesis of fluorinated aryl ethers, a palladium catalyst in combination with a suitable phosphine (B1218219) ligand can facilitate the coupling of an aryl halide or triflate with a fluorinated alcohol. nih.govnih.govresearchgate.net This approach offers the potential for milder reaction conditions and broader substrate scope compared to traditional methods. For instance, a protocol for the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed, demonstrating excellent functional group tolerance.

The direct synthesis of the target aniline derivative could also be envisioned through a Buchwald-Hartwig amination of a pre-formed 2-fluoro-4-(2,2,2-trifluoroethoxy)aryl halide. This would involve the coupling of the aryl halide with an ammonia (B1221849) surrogate, followed by deprotection. researchgate.net

Sustainable and Green Chemistry Considerations in Synthesis

Efforts to develop more environmentally friendly synthetic routes are a major focus in modern chemistry. For the synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline and related compounds, several green chemistry principles can be applied.

The use of greener solvents is a key consideration. Traditional polar aprotic solvents like DMF and NMP are effective but have toxicity concerns. Alternative, more benign solvents such as polyethylene (B3416737) glycol (PEG) and Cyrene™ are being explored for SNAr reactions. nih.govresearchgate.net Aqueous reaction conditions, facilitated by additives like hydroxypropyl methylcellulose (B11928114) (HPMC), are also being developed to minimize the use of organic solvents. rsc.orgacsgcipr.org

Phase-transfer catalysis (PTC) offers another sustainable approach. PTC can facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate, often allowing for the use of less hazardous and more economical bases and solvents. tandfonline.comwikipedia.orgacsgcipr.orgcrdeepjournal.org This methodology has been successfully applied to the fluoroalkoxylation of haloaromatic systems. tandfonline.com

Derivatization Strategies of the 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline Core

The 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline core is a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The primary amino group is a key handle for a variety of chemical transformations.

One important application is in the synthesis of quinoline (B57606) derivatives. For instance, fluorinated quinoline analogs with potential antifungal activity have been synthesized using 2-fluoroaniline (B146934) as a starting material. nih.gov The Combes quinoline synthesis or the Conrad-Limpach synthesis are classical methods that could be adapted for the cyclization of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline with β-dicarbonyl compounds to form the quinoline core. researchgate.net

The amino group can also be transformed into other functional groups or used as a nucleophile in various coupling reactions. For example, it can be acylated, sulfonylated, or used in the formation of ureas and thioureas. The aniline can also participate in palladium-catalyzed cross-coupling reactions to form new C-N bonds, further functionalizing the molecule. The presence of the fluorine atom and the trifluoroethoxy group can influence the reactivity and properties of the resulting derivatives, making this a valuable scaffold in medicinal chemistry and materials science. nih.gov

Reactions at the Amine Functionality

The primary amine group (-NH₂) of 2-fluoro-4-(2,2,2-trifluoroethoxy)aniline is a versatile site for chemical modification. Its nucleophilic nature allows for a range of reactions, including acylation, alkylation, and the formation of sulfonamides. However, the high reactivity of the amino group, which strongly activates the aromatic ring, can sometimes lead to uncontrolled side reactions during electrophilic aromatic substitution. libretexts.org Therefore, it is often necessary to protect the amine or modulate its reactivity.

A common strategy is the acylation of the amine to form an amide. libretexts.org This transformation is typically achieved by reacting the aniline with an acyl chloride or an acid anhydride (B1165640). google.com For instance, acetylation with acetic anhydride converts the highly activating amino group into a less activating acetamido group. libretexts.org This modification serves two primary purposes: it protects the amine from oxidation and other unwanted reactions, and it tempers the activating effect on the aromatic ring, allowing for more controlled subsequent substitutions. The acetyl group can later be removed via hydrolysis to restore the primary amine. libretexts.org

A similar approach involves the use of other protecting groups, such as the pivaloyl group, derived from pivaloyl chloride. This method has been successfully employed in the synthesis of related 2-fluoro-4-substituted-amino anilines, where the amino group of a precursor like 2-fluoro-4-bromaniline is first protected before further coupling reactions. google.com

Table 1: Common Reactions at the Amine Functionality of Anilines

| Reaction Type | Reagents | Product Functional Group | Purpose |

| Acylation | Acyl Halides (e.g., Acetyl Chloride), Acid Anhydrides (e.g., Acetic Anhydride) | Amide (-NHCOR) | Protection, Modulation of Reactivity |

| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl Chloride) | Sulfonamide (-NHSO₂R) | Protection, Synthesis of Bioactive Molecules |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine (-NHR, -NR₂) | Introduction of Alkyl Substituents |

Modifications of the Aromatic Ring System

The aromatic ring of 2-fluoro-4-(2,2,2-trifluoroethoxy)aniline is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, and sulfonation. byjus.comwikipedia.org The regiochemical outcome of these reactions is directed by the combined electronic effects of the three substituents: the amino group, the fluorine atom, and the 2,2,2-trifluoroethoxy group.

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In this specific molecule, the position para to the amine is occupied by the trifluoroethoxy group. Therefore, the positions ortho to the amine (positions 3 and 5) are highly activated. The fluorine atom at position 2 is a deactivating group but also an ortho, para-director. The 2,2,2-trifluoroethoxy group at position 4 is expected to be electron-withdrawing and thus deactivating, while also directing ortho and para. The interplay of these directing effects determines the final position of substitution.

Given the strong activating nature of the unprotected amino group, direct electrophilic substitution can be difficult to control and may lead to multiple substitutions or oxidative decomposition. libretexts.org For example, direct bromination of aniline often results in the formation of 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution, it is often necessary to first protect the amine group, as described in the previous section. The resulting acetamido group is still an ortho, para-director but is less activating, allowing for more selective reactions. libretexts.org

It is important to note that Friedel-Crafts reactions (both alkylation and acylation) are generally not successful on anilines. The basic lone pair of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards further electrophilic attack. libretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Bromo- or Chloro-substituted aniline derivative |

| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted aniline derivative |

| Sulfonation | Fuming H₂SO₄ | Aminobenzenesulfonic acid derivative |

Introduction of Heterocyclic and Spiro Architectures

The structural motif of 2-fluoro-4-(2,2,2-trifluoroethoxy)aniline, particularly the ortho-fluoroaniline moiety, serves as a valuable building block for the synthesis of fused heterocyclic compounds. ossila.com Fluorinated heterocycles are of significant interest in medicinal chemistry and agrochemistry. nih.govresearchgate.net The fluorine atom ortho to the amine group can act as a leaving group in nucleophilic aromatic substitution reactions, facilitating ring closure. For example, similar 2-fluoroaniline derivatives are excellent precursors for creating bicyclic heterocycles like quinolines and quinoxalines, as well as tricyclic systems. ossila.com The general strategy involves reacting the aniline with a bifunctional reagent, where one part reacts with the amine and the other part displaces the ortho-fluorine to form the new ring.

The synthesis of fluorinated five-membered heterocycles, such as pyrazoles, can also be envisioned. nih.gov For instance, condensation reactions between a substituted aniline and a suitable 1,3-dicarbonyl compound or its equivalent can lead to the formation of various heterocyclic cores.

The construction of spirocycles, which contain two rings connected by a single common atom, represents a method for increasing the three-dimensionality of a molecule. While specific examples starting from 2-fluoro-4-(2,2,2-trifluoroethoxy)aniline are not detailed in the literature, general synthetic strategies for spirocycles could be applied to its derivatives. researchgate.net Methods such as intramolecular alkylations, cycloaddition reactions, or ring-closing metathesis on suitably functionalized derivatives of the aniline could potentially lead to novel spirocyclic architectures. researchgate.netresearchgate.net For example, a derivative of the aniline bearing a side chain with a terminal nucleophile and an electrophilic center could undergo cyclization to form a spiro compound. rsc.org

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 4 2,2,2 Trifluoroethoxy Aniline

Nucleophilic Aromatic Substitution Reactions Involving the Fluoroaniline (B8554772) Moiety

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, particularly involving the displacement of the fluorine atom. The aromatic ring is activated towards nucleophilic attack by the presence of the electron-withdrawing fluorine atom. masterorganicchemistry.comnih.gov The rate of SNAr reactions is often accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this molecule, the trifluoroethoxy group at the para position, with its strong inductive electron-withdrawing effect, is expected to further enhance the susceptibility of the C-F bond to nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination process. rsc.org The initial attack of a nucleophile on the carbon atom bearing the fluorine atom leads to the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. rsc.org The stability of this intermediate is crucial for the reaction to proceed. The presence of the trifluoroethoxy group can help to delocalize the negative charge, thereby stabilizing the Meisenheimer complex. The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substitution product.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Nucleophile | Predicted Product | Reaction Conditions |

| Sodium methoxide | 2-Methoxy-4-(2,2,2-trifluoroethoxy)aniline | Polar aprotic solvent (e.g., DMF, DMSO) |

| Ammonia (B1221849) | 2-Amino-4-(2,2,2-trifluoroethoxy)aniline | High pressure and temperature |

| Sodium thiophenoxide | 2-(Phenylthio)-4-(2,2,2-trifluoroethoxy)aniline | Polar aprotic solvent |

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is subject to electrophilic aromatic substitution (EAS) reactions, with the regiochemical outcome determined by the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. byjus.com The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. byjus.com The 2,2,2-trifluoroethoxy group is primarily an electron-withdrawing group due to the strong inductive effect of the trifluoromethyl group, which deactivates the ring.

The directing effects of these substituents are as follows:

Amino group (-NH₂): Strongly activating, ortho-, para-directing.

Fluoro group (-F): Deactivating, ortho-, para-directing.

Trifluoroethoxy group (-OCH₂CF₃): Deactivating, meta-directing (due to its strong electron-withdrawing nature).

In this case, the powerful activating and directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the trifluoroethoxy group. Thus, substitution is predicted to occur at the positions ortho to the amino group (positions 3 and 5). Steric hindrance from the adjacent fluorine atom might influence the relative rates of substitution at these two positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the strong activating nature of the aniline (B41778) group can lead to side reactions, such as oxidation, especially under harsh reaction conditions (e.g., strong acids). Therefore, it is common practice to protect the amino group, for instance, by acetylation to form an acetanilide, before carrying out the electrophilic substitution. This moderation of the amino group's activating effect allows for better control of the reaction.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Product(s) |

| Br₂/FeBr₃ | 3-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)aniline and 5-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)aniline |

| HNO₃/H₂SO₄ | 3-Nitro-2-fluoro-4-(2,2,2-trifluoroethoxy)aniline and 5-Nitro-2-fluoro-4-(2,2,2-trifluoroethoxy)aniline (with protection of the amino group) |

| SO₃/H₂SO₄ | 3-Amino-2-fluoro-5-(2,2,2-trifluoroethoxy)benzenesulfonic acid |

Redox Chemistry and Transformations of the Aniline Functionality

The aniline functionality in 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline can undergo redox reactions. The electron-rich nature of the amino group makes it susceptible to oxidation. The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and polymeric materials, depending on the oxidizing agent and reaction conditions. The presence of electron-withdrawing groups, such as the fluorine and trifluoroethoxy substituents, can influence the oxidation potential of the aniline. mdpi.comnih.gov Generally, electron-withdrawing groups make the aniline less susceptible to oxidation by decreasing the electron density on the amino group. mdpi.comdoubtnut.com

Conversely, the amino group can be formed through the reduction of a corresponding nitro group. This transformation is a common synthetic route for the preparation of anilines.

Another important transformation of the aniline functionality is diazotization. Treatment of the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. Aryl diazonium salts are versatile intermediates in organic synthesis and can undergo a variety of reactions, including Sandmeyer, Schiemann, and azo coupling reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring.

Hydrolysis Reactions of Related Functional Groups

The 2,2,2-trifluoroethoxy group in the target molecule is generally considered to be stable under typical hydrolytic conditions. Aryl ethers are known for their general stability towards hydrolysis. While specific kinetic data for the hydrolysis of the trifluoroethoxy group on this particular aniline is not available, studies on related aryl esters and phosphates provide some insight. The hydrolysis of esters is known to depend on the nature of the leaving group. mdpi.com The hydrolysis of trifluoromethyl groups on triarylphosphines has been shown to require harsh conditions, such as fuming sulfuric acid. rsc.org Given the stability of the C-O bond in aryl ethers, it is expected that the hydrolysis of the trifluoroethoxy group in 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline would require vigorous acidic or basic conditions.

Coordination Chemistry of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline as a Ligand

The nitrogen atom of the aniline group in 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. researchgate.net Anilines and their derivatives are known to form complexes with various transition metals. researchgate.net The coordination ability of the aniline can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine and trifluoroethoxy groups would decrease the electron density on the nitrogen atom, thereby reducing its basicity and potentially weakening its coordination to metal ions compared to unsubstituted aniline. doubtnut.com

Despite the reduced basicity, coordination complexes can still be formed. The fluorine atom could also potentially participate in coordination, acting as a bridging ligand between metal centers, although this is less common for simple fluoroarenes. The nature of the metal ion and the reaction conditions would play a crucial role in the formation and stability of any potential coordination complexes.

Mechanistic Investigations of Key Transformations

Mechanistic studies on nucleophilic aromatic substitution reactions of fluoroarenes have shown that the reaction can proceed through either a concerted or a stepwise mechanism. nih.gov For many SNAr reactions, the formation of the Meisenheimer intermediate is the rate-determining step. masterorganicchemistry.com The high electronegativity of fluorine helps to stabilize the negative charge in this intermediate through its inductive effect, which can accelerate the rate of nucleophilic attack. masterorganicchemistry.com

In the context of electrophilic aromatic substitution, the mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. The electron-donating amino group strongly stabilizes the sigma complex when the attack is at the ortho or para positions, thus directing the substitution to these sites.

While no specific mechanistic studies for reactions involving 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline were found, the well-established mechanisms for SNAr and EAS on substituted benzenes provide a solid framework for understanding its chemical behavior.

Advanced Spectroscopic and Spectrometric Characterization of 2 Fluoro 4 2,2,2 Trifluoroethoxy Aniline

Vibrational Spectroscopy Analysis (FTIR, FT-Raman, SERS)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR), Fourier Transform Raman (FT-Raman), and Surface-Enhanced Raman Spectroscopy (SERS), offers profound insights into the molecular vibrations and functional groups present in a molecule. While specific experimental spectra for 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline are not widely published, a detailed analysis can be constructed based on the known characteristic frequencies of its constituent functional groups found in similar compounds. materialsciencejournal.orgresearchgate.netbohrium.com

Elucidation of Functional Groups and Molecular Vibrations

The vibrational spectrum of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline is dominated by the characteristic modes of the aniline (B41778) ring, the trifluoroethoxy group, and the carbon-fluorine bond.

N-H Vibrations: The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the FTIR spectrum. The asymmetric stretching mode typically appears at a higher wavenumber (around 3500 cm⁻¹), while the symmetric stretching mode is found at a lower wavenumber (around 3400 cm⁻¹). materialsciencejournal.org The N-H scissoring (bending) vibration is anticipated in the 1620-1560 cm⁻¹ region.

Aromatic Ring Vibrations: The C-H stretching vibrations of the benzene (B151609) ring are expected to appear in the 3100-3000 cm⁻¹ range. researchgate.net C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region.

C-F and CF₃ Vibrations: The aromatic C-F stretching vibration is a strong band typically observed in the 1270-1200 cm⁻¹ region. The trifluoromethyl (-CF₃) group gives rise to very strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching modes of the -CF₃ group are expected in the 1350-1120 cm⁻¹ range.

Ether Linkage Vibrations: The C-O-C ether linkage will exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically a strong band found around 1250-1200 cm⁻¹, while the symmetric stretch appears near 1050-1000 cm⁻¹.

The expected vibrational frequencies and their assignments are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | -NH₂ | 3520–3480 | Medium |

| N-H Symmetric Stretch | -NH₂ | 3430–3390 | Medium |

| Aromatic C-H Stretch | Ar-H | 3100–3000 | Medium to Weak |

| N-H Scissoring (Bending) | -NH₂ | 1620–1560 | Medium to Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600–1450 | Medium to Strong |

| C-F Asymmetric Stretch | -CF₃ | 1350–1280 | Very Strong |

| Aromatic C-F Stretch | Ar-F | 1270–1200 | Strong |

| Asymmetric C-O-C Stretch | Ar-O-CH₂ | 1250–1200 | Strong |

| C-F Symmetric Stretch | -CF₃ | 1180–1120 | Very Strong |

| Symmetric C-O-C Stretch | Ar-O-CH₂ | 1050–1000 | Medium |

This table is generated based on theoretical values and data from analogous compounds.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also provide information about the molecule's conformation, particularly concerning the orientation of the trifluoroethoxy group relative to the aniline ring. Rotational isomers (conformers) can give rise to distinct sets of vibrational frequencies. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to different conformers. For instance, the C-O-C stretching and bending modes might be particularly sensitive to conformational changes. However, without experimental data, a definitive conformational analysis remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is required for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine, aromatic, and ethoxy protons.

-NH₂ Protons: A broad singlet corresponding to the two amine protons, typically in the range of 3.5-4.5 ppm. Its chemical shift can be highly variable depending on the solvent and concentration.

-OCH₂- Protons: The two methylene (B1212753) protons of the ethoxy group are adjacent to a -CF₃ group. Their signal will appear as a quartet due to coupling with the three fluorine atoms (³JHF), expected around 4.4-4.6 ppm.

Aromatic Protons: The trisubstituted benzene ring has three protons. Their chemical shifts and multiplicities will be influenced by the electron-donating amine group, the electron-withdrawing fluorine atom, and the trifluoroethoxy group. The proton at C5 (between the -NH₂ and -OCH₂CF₃ groups) would likely be a doublet. The proton at C3 (adjacent to the fluorine) would be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The proton at C6 would likely appear as a doublet. These signals are expected in the 6.5-7.0 ppm range.

¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected in the aromatic region (110-160 ppm). The carbons directly bonded to fluorine (C2) and the trifluoroethoxy group (C4) will show characteristic coupling (¹JCF and ³JCF, respectively). The carbon attached to the amine group (C1) will also be clearly identifiable.

Aliphatic Carbons: The methylene carbon (-OCH₂-) will appear around 60-70 ppm and will be split into a quartet by the three adjacent fluorine atoms (²JCF). The trifluoromethyl carbon (-CF₃) will appear further downfield (around 120-130 ppm) as a strong quartet due to the one-bond coupling to the three fluorine atoms (¹JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for this molecule and is expected to show two distinct signals. biophysics.orghuji.ac.il

Aromatic Fluorine (Ar-F): A single multiplet for the fluorine atom attached to the aromatic ring. Its chemical shift will be characteristic of a fluoroaniline (B8554772) derivative. nih.gov

Trifluoromethyl Fluorines (-CF₃): A triplet corresponding to the three equivalent fluorine atoms of the -CF₃ group, resulting from coupling to the two protons of the adjacent methylene group (³JHF).

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | -NH₂ | 3.5 - 4.5 | broad singlet (s) | - |

| ¹H | -OCH₂- | 4.4 - 4.6 | quartet (q) | ³JHF ≈ 8-10 |

| ¹H | Ar-H (C3, C5, C6) | 6.5 - 7.0 | doublet (d), doublet of doublets (dd) | JHH ≈ 2-9; JHF ≈ 4-10 |

| ¹³C | -CF₃ | 120 - 130 | quartet (q) | ¹JCF ≈ 280-300 |

| ¹³C | Ar-C | 110 - 160 | multiplet (m) | JCF ≈ 2-250 |

| ¹³C | -OCH₂- | 60 - 70 | quartet (q) | ²JCF ≈ 30-40 |

| ¹⁹F | Ar-F | -120 to -140 | multiplet (m) | - |

| ¹⁹F | -CF₃ | -75 to -80 | triplet (t) | ³JHF ≈ 8-10 |

This table is generated based on theoretical values and data from analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Assignment

To definitively assign the proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the unambiguous assignment of each aromatic carbon that bears a proton by connecting its ¹³C signal to its corresponding, already-assigned ¹H signal. It would also definitively link the methylene proton quartet to its corresponding carbon signal.

High-Resolution Mass Spectrometry and Chromatographic Techniques

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. When coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for both identification and purity assessment.

The calculated monoisotopic mass of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (C₈H₇F₄NO) is 209.04637 Da. In an HRMS experiment, the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ would be observed at m/z values that correspond precisely to these calculated masses (e.g., m/z 210.05365 for [M+H]⁺), typically within a tolerance of a few parts per million (ppm).

Analysis of the fragmentation patterns in the mass spectrum (MS/MS) can further confirm the structure. Likely fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-O bond in the ether linkage, leading to the loss of a ·CH₂CF₃ radical or the formation of a [M - OCH₂CF₃]⁺ fragment ion.

Loss of HCN: A characteristic fragmentation of the aniline ring, resulting in a [M - 27]⁺ fragment.

Cleavage of the ethoxy side chain: Loss of the trifluoromethyl group, leading to a [M - CF₃]⁺ fragment.

The combination of an accurate mass measurement of the parent ion and the logical fragmentation patterns observed provides conclusive evidence for the molecular formula and structure of the compound.

| Ion Formula | Calculated m/z | Description |

| [C₈H₇F₄NO + H]⁺ | 210.05365 | Protonated Molecular Ion |

| [C₈H₇F₄NO + Na]⁺ | 232.03559 | Sodium Adduct |

| [C₈H₇F₄NO]⁺ | 209.04582 | Molecular Ion |

This table contains predicted m/z values.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline by providing a highly accurate mass measurement of its molecular ion. nih.govlongdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with very similar nominal masses, thereby confirming the elemental composition. longdom.org

For 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (C₈H₇F₄NO), the theoretical monoisotopic mass is 209.04637 Da. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with sub-ppm accuracy. This high level of precision is crucial for differentiating the target compound from potential isomers or impurities. longdom.orgnih.gov

Table 1: Predicted m/z Values for Adducts of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 210.05365 |

| [M+Na]⁺ | 232.03559 |

| [M-H]⁻ | 208.03909 |

| [M+NH₄]⁺ | 227.08019 |

| [M+K]⁺ | 248.00953 |

This data is predicted and serves as a reference for expected HRMS results. Actual experimental values should be within a few ppm of these predictions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. semanticscholar.orgnih.gov This method is highly effective for assessing the purity of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline and for analyzing complex mixtures that may contain this compound.

In a typical LC-MS analysis, a reversed-phase HPLC column (such as a C18 column) is used to separate the target compound from any impurities or byproducts. nih.govshimadzu.com The eluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the identification and quantification of even trace-level impurities. The use of a gradient elution with solvents like acetonitrile (B52724) and water is common for separating aniline derivatives. nih.gov

Gas-Liquid Chromatography (GLC) for Purity and Volatile Component Analysis

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is well-suited for the analysis of volatile and thermally stable compounds like 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline. This technique is primarily used to determine the purity of the compound and to identify and quantify any volatile impurities.

In GLC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase coated on the column walls. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with the latter providing structural information about the separated components. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, this technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for phase behavior)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a key thermal analysis method for characterizing the phase behavior of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, such as its melting point and any polymorphic transitions. nih.govresearchgate.net

In a DSC experiment, the difference in heat flow required to increase the temperature of the sample and a reference is measured as a function of temperature. nih.gov An endothermic peak on the DSC thermogram would indicate the melting point of the compound. The shape and onset of this peak can also provide information about the purity of the sample. For aniline derivatives, thermal stability can also be investigated using techniques like Thermogravimetric Analysis (TGA), which measures changes in mass with temperature. researchgate.net

Computational and Theoretical Investigations of 2 Fluoro 4 2,2,2 Trifluoroethoxy Aniline

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for elucidating the molecular structure, electronic properties, and spectroscopic features of chemical compounds. For 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, these computational approaches provide insights that are complementary to experimental data. Methodologies such as DFT, often with the B3LYP functional, and ab initio Hartree-Fock (HF) methods, combined with various basis sets like 6-311++G(d,p), are commonly used to model the properties of aniline (B41778) derivatives.

Optimized Molecular Geometries and Conformational Landscapes

The first step in a computational study is the geometry optimization of the molecule to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. For aniline and its derivatives, a key structural feature is the pyramidalization of the amino (-NH2) group, which is typically not perfectly planar with the benzene (B151609) ring. The presence of substituents, such as the electron-withdrawing fluorine atom at the ortho position and the 2,2,2-trifluoroethoxy group at the para position, is expected to influence the bond lengths, bond angles, and dihedral angles of the entire molecule.

The 2,2,2-trifluoroethoxy group introduces additional conformational flexibility due to rotation around the C(ring)-O and O-CH2 bonds. A conformational analysis, or potential energy surface (PES) scan, is computationally performed to identify the various possible stable conformers and determine the global minimum energy structure. This involves systematically changing the key dihedral angles and calculating the energy at each point to map out the conformational landscape.

While specific optimized geometrical parameters for 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline are not available in the cited literature, the table below presents representative calculated bond lengths and angles for a related molecule, 2-bromo-6-chloro-4-fluoroaniline, determined using the B3LYP/6-31+G(d,p) method, to illustrate the type of data obtained from such calculations.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C1-C2 Bond Length | 1.396 |

| C2-C3 Bond Length | 1.385 |

| C3-C4 Bond Length | 1.391 |

| C1-N7 Bond Length | 1.411 |

| C4-F10 Bond Length | 1.352 |

| C2-C1-C6 Bond Angle | 117.8 |

| C3-C4-C5 Bond Angle | 120.9 |

| C2-C1-N7 Bond Angle | 121.2 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For aniline derivatives, the HOMO is typically characterized by a high contribution from the π-orbitals of the benzene ring and the lone pair of electrons on the nitrogen atom of the amino group. The LUMO is generally a π*-antibonding orbital distributed over the aromatic ring. In 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, the electron-donating amino group and the electron-withdrawing fluoro and trifluoroethoxy substituents create a push-pull system that modulates the energies of these orbitals.

Computational studies on analogous compounds provide insight into the expected FMO properties. For instance, a DFT/B3LYP study of 2,4-difluoroaniline (B146603) calculated the HOMO-LUMO energy gap to be 5.2186 eV, indicating high chemical stability.

| Parameter | Value for 2,4-difluoroaniline (eV) |

|---|---|

| HOMO Energy | -6.1057 |

| LUMO Energy | -0.8871 |

| Energy Gap (ΔE) | 5.2186 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays color-coded regions on the electron density surface. Red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote neutral potential.

For 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, the most negative potential (red) is expected to be located around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, due to their lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the amino group and potentially the electron-deficient phenyl ring hydrogens, indicating sites for nucleophilic interaction. The MEP analysis thus provides a clear visual representation of the molecule's reactive sites.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of vibrational spectra (FT-IR and FT-Raman), which aids in the assignment of experimentally observed spectral bands to specific molecular vibrations. By performing a frequency calculation on the optimized geometry of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline using methods like DFT (B3LYP/6-311++G(d,p)), a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus are typically scaled by an empirical factor to improve agreement with experimental data. The analysis allows for the unambiguous assignment of characteristic vibrations, including:

N-H stretching of the amino group (typically 3400-3500 cm⁻¹).

Aromatic C-H stretching (above 3000 cm⁻¹).

C-F stretching from both the fluoro and trifluoroethoxy groups (typically in the 1100-1400 cm⁻¹ region).

Asymmetric and symmetric C-O-C stretching of the ether linkage.

Aromatic C=C stretching vibrations within the benzene ring (1400-1650 cm⁻¹).

The table below shows a sample of calculated and experimental vibrational frequencies for a related compound, 4-chloro-2-methylaniline, to illustrate the typical results of such an analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| NH2 Asymmetric Stretch | 3515 | 3485 | 3486 |

| NH2 Symmetric Stretch | 3426 | 3396 | 3397 |

| Aromatic C-H Stretch | 3066 | 3060 | 3061 |

| Aromatic C=C Stretch | 1625 | 1622 | 1624 |

| C-Cl Stretch | 695 | 690 | 692 |

Thermochemical Parameters and Energetic Stability

Quantum chemical calculations can predict various thermochemical parameters of a molecule at a given temperature and pressure. These parameters are derived from the vibrational frequency analysis and provide insight into the molecule's stability and thermodynamic properties. Important calculated parameters include:

Zero-point vibrational energy (ZPVE): The energy of the molecule in its lowest vibrational state at 0 K.

Thermal energy (E_total): The sum of translational, rotational, and vibrational energies.

Heat capacity (Cv): A measure of the heat required to raise the temperature of the substance.

Entropy (S): A measure of the disorder or randomness of the system.

Enthalpy (H) and Gibbs Free Energy (G): These values are crucial for predicting the spontaneity of chemical reactions.

These calculations, typically performed using the same DFT methods as for geometry optimization, allow for a comprehensive understanding of the molecule's energetic profile. For example, the total energy of a molecule is a direct output of the calculation, and a more negative value indicates greater stability. Comparing the energies of different isomers or conformers allows for the identification of the most stable species.

Nonlinear Optical (NLO) Properties Prediction

Aniline derivatives are of significant interest in the field of materials science for their potential nonlinear optical (NLO) properties. Organic molecules with an electron donor group (like -NH2) and an electron acceptor group connected by a π-conjugated system can exhibit large NLO responses. The combination of the amino group (donor) with the strongly electron-withdrawing fluoro and trifluoroethoxy groups in 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline suggests it may possess notable NLO characteristics.

Computational methods can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's second-order NLO activity. DFT calculations are widely employed to compute these properties. For comparison, the calculated first hyperpolarizability (β₀) of a related compound, 2,4-difluoroaniline, was found to be significant, suggesting its potential for NLO applications. Such theoretical screenings are vital for designing new materials for optoelectronic and photonic technologies.

Mulliken Population Analysis and Charge Distribution

A Mulliken population analysis performed on 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline would aim to calculate the partial atomic charges on each atom. This analysis provides insights into the electron distribution across the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

The analysis would likely reveal a significant negative charge on the fluorine and oxygen atoms due to their high electronegativity. The nitrogen atom of the aniline group would also exhibit a negative charge. Conversely, the carbon atoms bonded to these electronegative atoms, as well as the hydrogen atoms of the amine group, would be expected to carry partial positive charges. The trifluoromethyl group (CF3) would create a strong electron-withdrawing effect, influencing the charge distribution across the entire aromatic ring. The precise values from such an analysis would be presented in a data table.

Ionization Energy Calculations

The ionization energy, the energy required to remove an electron from a molecule, is a key parameter in understanding a compound's reactivity and electronic stability. Computational methods, such as Density Functional Theory (DFT), could be used to calculate the adiabatic and vertical ionization energies of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline. These calculations would help in predicting its behavior in redox reactions and its potential as an electron donor. The results would typically be compared with experimental data if available, or with calculations for structurally similar molecules.

Molecular Dynamics Simulations of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline Interactions

Molecular dynamics (MD) simulations could be employed to study the behavior of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline in various environments, such as in a solvent or interacting with a biological target. These simulations would model the atomic movements over time, providing a dynamic view of intermolecular forces, conformational changes, and potential binding modes. For instance, an MD simulation could elucidate how the molecule interacts with water molecules, highlighting the role of hydrogen bonding involving the amine group and the ether oxygen.

In Silico Prediction of Reactivity and Reaction Pathways

Computational tools can predict the most likely sites for electrophilic and nucleophilic attack on the 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline molecule. By analyzing frontier molecular orbitals (HOMO and LUMO), one could identify the regions of high electron density (prone to electrophilic attack) and low electron density (prone to nucleophilic attack). This information is crucial for designing synthetic routes and understanding potential degradation pathways. For example, the analysis would likely indicate that the aromatic ring is activated towards electrophilic substitution, with the amine group directing incoming electrophiles to specific positions.

Computational Models for Structure-Property Relationship Elucidation

Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate the structural features of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline with its physicochemical properties. By calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties), researchers could build mathematical models to predict properties like solubility, boiling point, or even biological activity. These models are valuable for screening derivatives and for designing new compounds with desired characteristics without the need for extensive experimental synthesis and testing.

A hypothetical data table for such a study might include:

| Molecular Descriptor | Calculated Value |

| Molecular Weight | 225.15 g/mol |

| LogP | (Predicted Value) |

| Polar Surface Area | (Predicted Value) |

| HOMO Energy | (Calculated Value) eV |

| LUMO Energy | (Calculated Value) eV |

| Dipole Moment | (Calculated Value) Debye |

Without dedicated research, specific values for these computational analyses remain theoretical.

Structure Property Relationships and the Role of Fluorination in 2 Fluoro 4 2,2,2 Trifluoroethoxy Aniline

Electronic Effects of Fluoro and Trifluoroethoxy Substituents on Aromaticity and Reactivity

The reactivity of the aniline (B41778) ring and the basicity of the amino group are profoundly influenced by the electronic properties of the fluoro and trifluoroethoxy substituents. These effects are a combination of inductive and resonance contributions.

Trifluoroethoxy Substituent: The -OCH₂CF₃ group at the para-position is strongly electron-withdrawing. The three fluorine atoms on the terminal methyl group create a powerful inductive pull (-I) that is transmitted through the ethoxy linkage to the aromatic ring. This effect significantly reduces the electron-donating capability of the ether oxygen, thereby deactivating the aromatic ring to a substantial degree.

The combination of these two substituents in 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline results in a significantly electron-deficient aromatic ring. The strong inductive withdrawal from both the ortho-fluoro and the para-trifluoroethoxy groups markedly decreases the nucleophilicity of the aniline nitrogen. This reduced basicity makes the amino group less reactive in typical aniline reactions, such as acylation or alkylation, and lowers its pKa compared to non-fluorinated analogs. chemistrysteps.com Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution. rsc.org

| Compound | Substituent(s) | Dominant Electronic Effect(s) | Expected Effect on Basicity (Relative to Aniline) |

|---|---|---|---|

| Aniline | -H | - | Reference |

| 2-Fluoroaniline (B146934) | 2-F | Strong -I, Weak +M | Decreased |

| 4-Ethoxyaniline | 4-OCH₂CH₃ | Weak -I, Strong +M | Increased |

| 4-(2,2,2-Trifluoroethoxy)aniline | 4-OCH₂CF₃ | Strong -I | Significantly Decreased |

| 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline | 2-F, 4-OCH₂CF₃ | Very Strong -I | Severely Decreased |

Conformational Preferences and Intramolecular Interactions

The presence of substituents on the aniline ring can lead to specific conformational preferences due to steric and electronic interactions. In 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, the interplay between the amino, fluoro, and trifluoroethoxy groups can influence the molecule's three-dimensional structure.

The ortho-fluoro substituent can engage in intramolecular hydrogen bonding with a hydrogen atom of the adjacent amino group (N-H···F). While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, such interactions have been observed, particularly when the geometry is favorable. nih.govucla.edu This type of interaction can influence the orientation of the amino group and may be detectable through spectroscopic methods like NMR. nih.govucla.edu Theoretical and experimental studies on related ortho-fluoroaniline derivatives suggest that these intramolecular interactions can lead to specific conformational arrangements. researchgate.net

Furthermore, the bulky trifluoroethoxy group can sterically interact with the other substituents, potentially influencing the rotational barriers around the C-O and C-N bonds. The conformational flexibility of the ethoxy linker allows the CF₃ group to orient itself to minimize steric hindrance while potentially participating in weak intramolecular contacts. The specific puckering of the trifluoroethoxy group is also influenced by stereoelectronic effects, such as the gauche effect, which can favor certain rotamers. nih.govresearchgate.net

Impact of Fluorination on Chemical Stability and Functional Group Transformations

The introduction of fluorine atoms generally enhances the metabolic and chemical stability of organic molecules. mdpi.comnih.gov This increased stability is attributed to the high bond energy of the C-F bond, which is significantly stronger than a C-H bond, making it more resistant to cleavage. nih.gov

In 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, the electron-withdrawing nature of the substituents deactivates the aromatic ring, making it less susceptible to oxidative metabolism. nih.gov The reduced electron density on the ring and the amino group also imparts greater stability towards chemical oxidants.

However, this enhanced stability comes at the cost of reduced reactivity for certain functional group transformations. For instance, reactions that rely on the nucleophilicity of the amino group, such as amide bond formation, may require more forcing conditions (e.g., stronger catalysts or higher temperatures) compared to reactions with more electron-rich anilines. acs.org Similarly, electrophilic aromatic substitution reactions, if they can be induced, will require harsh conditions due to the deactivated nature of the ring. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. Studies on other fluorinated anilines have shown that they can undergo biodehalogenation, but this often requires enzymatic activation to form reactive intermediates like quinoneimines. nih.govnih.gov

Comparative Analysis with Non-Fluorinated or Differentially Fluorinated Analogs

To fully appreciate the impact of the specific fluorination pattern in 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, it is instructive to compare its properties with those of its non-fluorinated and partially fluorinated analogs.

Aniline: The parent compound, aniline, is a relatively strong base (pKa of its conjugate acid is ~4.6) and its aromatic ring is highly activated towards electrophilic substitution.

2-Fluoroaniline: The introduction of a single fluorine atom at the ortho position reduces the basicity of the amino group (pKa of conjugate acid ~3.2) due to the inductive effect. aarti-industries.com The ring is still activated, but less so than aniline.

4-Ethoxyaniline: The non-fluorinated alkoxy analog is more basic than aniline. The ethoxy group is electron-donating through resonance, which increases the electron density on the nitrogen atom and activates the ring.

4-(2,2,2-Trifluoroethoxy)aniline: Replacing the ethoxy group with a trifluoroethoxy group dramatically reverses the electronic effect. The strong inductive withdrawal of the CF₃ group makes this compound significantly less basic than aniline and deactivates the ring.

In 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, these effects are additive. The combined electron-withdrawing power of both the 2-fluoro and 4-trifluoroethoxy substituents results in a compound that is substantially less basic and has a much more deactivated ring than any of the other analogs.

| Compound | Relative Basicity | Reactivity towards Electrophilic Substitution |

|---|---|---|

| 4-Ethoxyaniline | Highest | Highly Activated |

| Aniline | High | Activated |

| 2-Fluoroaniline | Moderate | Slightly Deactivated |

| 4-(2,2,2-Trifluoroethoxy)aniline | Low | Deactivated |

| 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline | Lowest | Strongly Deactivated |

Influence of the Trifluoroethoxy Moiety on Molecular Architectures and Intermolecular Interactions

In the solid state, the trifluoroethoxy group can play a significant role in determining the crystal packing and the nature of intermolecular interactions. The CF₃ group is lipophilic and can participate in various non-covalent interactions. wikipedia.org

While fluorine is a poor hydrogen bond acceptor, C-H···F interactions are frequently observed in crystal structures. rsc.orged.ac.uk The trifluoroethoxy group provides multiple fluorine atoms that can act as weak acceptors for hydrogen bonds from the amino groups of neighboring molecules or other C-H donors. Furthermore, the trifluoromethyl group can engage in F···F, F···O, and other halogen-halogen or halogen-chalcogen interactions, which, although weak, can collectively contribute to the stability of the crystal lattice. nih.govmdpi.com

Applications of 2 Fluoro 4 2,2,2 Trifluoroethoxy Aniline As a Versatile Synthetic Building Block in Advanced Materials and Chemical Technologies

Precursor in the Synthesis of Advanced Organic Heterocycles

2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline serves as a key starting material for the synthesis of various advanced organic heterocycles. The presence of the ortho-fluoro substituent facilitates nucleophilic aromatic substitution reactions, making it an excellent precursor for constructing bicyclic and tricyclic heterocyclic systems. researchgate.net These heterocyclic compounds are of significant interest due to their diverse biological activities and applications in medicinal chemistry and materials science. nih.govnih.gov

One important class of heterocycles that can be synthesized from fluorinated anilines are quinoxalines. Quinoxalines are typically formed through the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov The resulting quinoxaline (B1680401) derivatives are known to exhibit a wide range of pharmacological properties.

Another significant class of heterocycles accessible from aniline (B41778) derivatives are benzodiazepines. These compounds are generally synthesized by the condensation of an o-phenylenediamine (B120857) with a ketone. nih.gov 1,4-benzodiazepines, in particular, are a class of psychoactive drugs with various therapeutic applications. researchgate.net The incorporation of the fluoro and trifluoroethoxy groups from 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline into these heterocyclic scaffolds is anticipated to enhance their biological efficacy and metabolic stability.

Table 1: Examples of Heterocyclic Systems Potentially Synthesized from 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

| Heterocyclic System | General Synthetic Approach | Potential Application Areas |

| Quinoxalines | Condensation with 1,2-dicarbonyl compounds | Pharmaceuticals, Dyes, Organic Electronics |

| Benzodiazepines | Condensation with β-ketoesters or diketones | Anxiolytics, Anticonvulsants, Sedatives |

| Benzimidazoles | Reaction with carboxylic acids or their derivatives | Antimicrobials, Anticancer agents, Corrosion inhibitors |

| Phenazines | Oxidative condensation of o-phenylenediamines | Dyes, Fluorescent probes, Electronic materials |

Integration into Polymeric Materials and Conducting Polymers

Aniline and its derivatives are fundamental monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. rsc.org The properties of PANI can be significantly modified by introducing substituents onto the aniline ring. researchgate.netresearchgate.net

The incorporation of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline into a polymer backbone is expected to yield a polyaniline derivative with unique characteristics. The electron-withdrawing nature of the fluorine and trifluoroethoxy groups can influence the electronic properties of the resulting polymer, such as its redox potentials and conductivity. researchgate.net Furthermore, the presence of these fluorine-containing groups can enhance the polymer's thermal stability, chemical resistance, and solubility in organic solvents, which are crucial parameters for its processability and application in various devices. researchgate.net

The synthesis of such a polymer would typically involve the oxidative polymerization of the 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline monomer. The resulting fluorinated polyaniline could find applications in areas such as anti-corrosion coatings, sensors, and electronic devices where enhanced stability and specific electronic properties are required.

Table 2: Anticipated Properties of Poly(2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline)

| Property | Expected Influence of Substituents | Potential Advantage |

| Solubility | Increased in organic solvents | Improved processability for device fabrication |

| Thermal Stability | Enhanced due to strong C-F bonds | Suitable for applications requiring high temperatures |

| Electrochemical Properties | Modified redox potentials and conductivity | Tailorable electronic characteristics for specific devices |

| Chemical Resistance | Increased due to the inertness of C-F bonds | Enhanced durability in harsh chemical environments |

Role in the Development of Chemical Sensors and Biosensor Components

The aniline moiety is a common structural motif in the design of fluorescent chemosensors. nih.gov Derivatives of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline can be functionalized to create sophisticated sensor molecules capable of detecting a variety of analytes, including metal ions and organic molecules. The fluorescence properties of these sensors can be modulated by the binding of the target analyte, leading to a measurable signal. rsc.org

For instance, Schiff base derivatives formed by the condensation of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline with an appropriate aldehyde can act as selective chemosensors for metal ions. The nitrogen atom of the imine group and other potential coordinating atoms in the molecule can bind to a specific metal ion, causing a change in the fluorescence emission. The electron-withdrawing substituents on the aniline ring can fine-tune the sensor's selectivity and sensitivity. rsc.org

Furthermore, polymers derived from 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline could be utilized as the sensing layer in chemical sensors. rsc.org The interaction of the polymer with the analyte can alter its electrical conductivity or other physical properties, providing a detectable signal. The fluorinated nature of the polymer can enhance its stability and reduce non-specific interactions, improving the sensor's performance.

Utilization in Coordination Chemistry for Novel Ligand Design

In the field of coordination chemistry, aniline derivatives are valuable precursors for the synthesis of a wide variety of ligands. Schiff base ligands, formed by the reaction of an aniline with an aldehyde or ketone, are particularly common and can coordinate with a multitude of metal ions to form stable complexes. mdpi.comscispace.com

The use of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline in the synthesis of Schiff base ligands introduces unique electronic and steric properties. The electronegative fluorine and trifluoroethoxy groups can influence the electron density on the coordinating atoms of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes. nih.gov These fluorinated ligands can be used to synthesize novel coordination complexes with interesting catalytic, magnetic, or optical properties.

The resulting metal complexes could find applications in catalysis, for example, in oxidation or polymerization reactions. The specific electronic environment created by the fluorinated ligand around the metal center can enhance the catalytic activity and selectivity.

Table 3: Potential Schiff Base Ligands and Their Coordination Complexes

| Aldehyde/Ketone Reactant | Resulting Schiff Base Ligand Type | Potential Metal Ions for Coordination | Potential Applications of Complexes |

| Salicylaldehyde | Bidentate (N, O) | Cu(II), Ni(II), Co(II), Zn(II) | Catalysis, Antimicrobial agents |

| Acetylacetone | Bidentate (N, O) | V(IV)O, Cu(II), Pd(II) | Catalysis, Materials science |

| 2-Pyridinecarboxaldehyde | Bidentate (N, N) | Fe(II), Ru(II), Co(II) | Spin-crossover materials, Sensors |

| Di-2-pyridyl ketone | Tridentate (N, N, N) | Mn(II), Fe(III), Ni(II) | Magnetic materials, Bioinorganic models |

Contribution to the Synthesis of Functional Organic Materials

The unique properties imparted by the fluorine and trifluoroethoxy substituents make 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline an attractive building block for a range of functional organic materials, including liquid crystals and nonlinear optical (NLO) materials.

In the design of liquid crystals, the introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy. biointerfaceresearch.comnih.gov Aniline derivatives are common components of liquid crystalline molecules, often forming the core structure. The incorporation of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline into such structures could lead to new liquid crystal materials with desirable properties for display applications.

Organic molecules with large second-order NLO responses are of great interest for applications in optoelectronics and photonics. jhuapl.edu The NLO properties of organic molecules are often enhanced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. While the amino group of the aniline is an electron donor, the fluorine and trifluoroethoxy groups are strongly electron-withdrawing. This push-pull electronic structure makes derivatives of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline promising candidates for new NLO materials. bohrium.com

Table 4: Potential Functional Organic Materials from 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline

| Material Class | Key Molecular Design Feature | Potential Application |

| Liquid Crystals | Rigid core structure with flexible side chains incorporating the aniline derivative | High-resolution displays, Optical switches |

| Nonlinear Optical (NLO) Materials | Push-pull electronic system with donor (amino) and acceptor (fluoro, trifluoroethoxy) groups | Optical data storage, Telecommunications |

| Organic Light-Emitting Diodes (OLEDs) | Molecules with suitable HOMO/LUMO energy levels for charge injection and transport | High-efficiency displays and lighting |

| Organic Photovoltaics (OPVs) | Materials with strong absorption in the solar spectrum and good charge transport properties | Low-cost solar cells |

Future Perspectives and Unexplored Research Avenues for 2 Fluoro 4 2,2,2 Trifluoroethoxy Aniline

Development of Asymmetric Syntheses and Chiral Derivatives

The synthesis of chiral molecules as single enantiomers is a cornerstone of modern medicinal chemistry and materials science. While methods for the asymmetric synthesis of fluorinated amines are emerging, dedicated strategies for producing chiral derivatives of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline remain an open area of research.

Future work could focus on several promising strategies:

Chiral Catalysis: The development of catalytic systems, employing transition metals with chiral ligands or organocatalysts, could enable the enantioselective synthesis of derivatives. Reactions targeting the aniline (B41778) amine group or addition reactions to the aromatic ring could yield novel chiral structures.

Chiral Auxiliaries: The use of removable chiral auxiliaries attached to the amine functionality could direct stereoselective transformations on the molecule, followed by auxiliary cleavage to yield the enantiomerically enriched product.

Enzymatic Resolution: Biocatalytic methods, using enzymes like lipases or proteases, could be explored for the kinetic resolution of racemic mixtures of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline derivatives, offering a green and highly selective alternative to traditional chemical methods.

The successful development of these methods would provide access to a new class of chiral building blocks. These chiral derivatives could be investigated for their unique biological activities or as components in chiral polymers and liquid crystals.

Advanced In-Situ Spectroscopic Investigations of Reaction Mechanisms

A detailed understanding of reaction mechanisms is critical for optimizing synthetic routes and discovering new transformations. Advanced in-situ spectroscopic techniques offer a powerful lens through which to observe the transient intermediates and transition states that govern the reactivity of 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline.

Unexplored research avenues in this domain include:

¹⁹F NMR Spectroscopy: Given the presence of two distinct fluorine environments (C-F and CF₃), ¹⁹F NMR is a particularly valuable tool. rsc.org In-situ ¹⁹F NMR studies could monitor the progress of reactions in real-time, identifying fluorine-containing intermediates and providing insights into reaction kinetics and mechanisms, such as those seen in photoinduced difluoroalkylation of anilines. acs.orgnih.gov

Flow Chemistry with Integrated Spectroscopy: Combining continuous flow reactors with in-line spectroscopic analysis (e.g., IR, UV-Vis, Raman) would allow for the safe and controlled study of fast or exothermic reactions. This approach could enable the capture and characterization of short-lived species that are undetectable under batch conditions.

Stopped-Flow Kinetics: For rapid reactions, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy could be employed to measure reaction rates and elucidate the elementary steps of mechanistic pathways involving colored or fluorescent intermediates.

These advanced mechanistic studies would provide fundamental knowledge about the compound's reactivity, facilitating the rational design of new synthetic methodologies.

Exploration of Photophysical Properties and Optoelectronic Applications

Fluorinated organic molecules are increasingly utilized in optoelectronic devices due to their enhanced stability and unique electronic characteristics. rsc.org The combination of a fluorine atom and a trifluoroethoxy group on the aniline scaffold suggests that 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline and its derivatives could possess interesting photophysical properties.

Future research should focus on:

Systematic Photophysical Characterization: A thorough investigation of the absorption and emission properties, fluorescence quantum yields, and excited-state lifetimes in various solvents is a necessary first step. This data will reveal the fundamental photophysics of the molecule.

"Push-Pull" Fluorophore Design: The aniline moiety can act as an electron donor, while the fluorine and trifluoroethoxy groups have electron-withdrawing character. This intrinsic "push-pull" nature could be amplified by further derivatization to create novel fluorophores with potential applications in sensing and bioimaging. researchgate.net

Device Integration: Exploring the incorporation of these compounds as emitters, charge-transport materials, or hosts in organic light-emitting diodes (OLEDs) or as components in organic photovoltaics (OPVs) is a promising direction. rsc.org The fluorine substituents are known to lower HOMO and LUMO energy levels, which can improve electron injection and oxidative stability in such devices. rsc.org

The table below outlines key photophysical parameters that require investigation for 2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline and its potential derivatives.

| Property | Description | Potential Application |

| Absorption Maximum (λabs) | Wavelength of maximum light absorption. | Tuning for light harvesting in OPVs. |

| Emission Maximum (λem) | Wavelength of maximum light emission. | Color tuning for OLEDs. |